5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Overview

Description

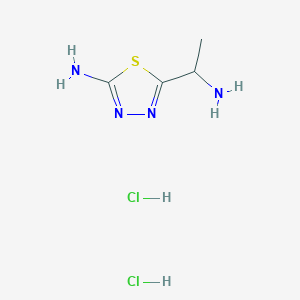

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a thiadiazole ring and an aminoethyl group. Its properties and applications make it a valuable substance in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle acidic conditions safely. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiadiazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Thiadiazoles: Other thiadiazole derivatives with different substituents.

Aminoethylamines: Compounds with similar aminoethyl groups but different heterocyclic rings.

Dihydrochlorides: Other dihydrochloride salts of organic compounds.

Uniqueness: 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its specific combination of the thiadiazole ring and the aminoethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The data presented is supported by various studies and findings from the literature.

Chemical Structure and Synthesis

The compound possesses a 1,3,4-thiadiazole ring with an aminoethyl substituent at the 5-position. The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting dihydrochloride salt enhances solubility and stability for biological assays.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties primarily through the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

- In Vitro Studies : Research indicates that compounds containing the thiadiazole moiety demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 25 μg/mL against these pathogens .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine | S. aureus | 25 |

| 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine | E. coli | 32.6 |

Anticancer Activity

- Cell Line Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and NCI-H226 (lung cancer). Results indicated that it exhibits moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells in a dose-dependent manner by activating caspase pathways .

| Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 15 | Lower |

| NCI-H226 | 12 | Comparable |

Other Pharmacological Activities

- Antioxidant Properties : Studies have shown that thiadiazole derivatives possess free radical scavenging abilities, which can contribute to their overall therapeutic potential .

- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in drug discovery:

- Study A : A series of novel thiadiazole compounds were synthesized and tested for their antibacterial activity against multi-drug resistant strains. The results demonstrated enhanced efficacy compared to existing antibiotics .

- Study B : The anticancer properties were evaluated using MTT assays on various human cancer cell lines. The findings suggested that modifications on the thiadiazole ring could lead to improved potency against specific cancer types .

Properties

IUPAC Name |

5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S.2ClH/c1-2(5)3-7-8-4(6)9-3;;/h2H,5H2,1H3,(H2,6,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHLDPXMIFZSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679294 | |

| Record name | 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-61-3 | |

| Record name | 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.